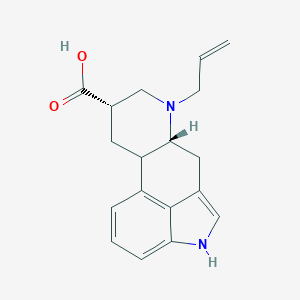

6-Allyldihydronorisolysergic acid

Description

6-Allyldihydronorisolysergic Acid (CAS: 86891-15-8) is an ergoline derivative with the molecular formula C₁₈H₂₀N₂O₂ . It is recognized as a key impurity in the synthesis of Cabergoline, a dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease . Structurally, it features a 6-allyl substitution on the ergoline skeleton, a tetracyclic indole alkaloid framework. The compound’s methyl ester derivative (CAS: 86891-16-9, C₁₉H₂₂N₂O₂) is also significant in pharmaceutical quality control, as it arises during Cabergoline production .

Properties

IUPAC Name |

(6aR,9S)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14?,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICYXFUKKMAKO-RAAOQPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007177 | |

| Record name | 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86891-15-8 | |

| Record name | Ergoline-8-carboxylic acid, 6-(2-propenyl)-, (8-alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086891158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ergot Alkaloid Fermentation and Modification

The biotechnological production of lysergic acid derivatives, including 6-allyldihydronorisolysergic acid, originates from ergot alkaloid fermentation. Arthur Stoll’s pioneering work in 1918 established the isolation of ergotamine tartrate from Claviceps purpurea-infected rye, which remains a cornerstone for large-scale lysergic acid production. Modern iterations of this method involve:

-

Fermentation : Cultivation of ergot fungi on triticale or rye substrates to yield ergotamine.

-

Hydrolysis : Acidic or enzymatic cleavage of ergotamine to lysergic acid, followed by chemical modification to introduce the allyl group.

For example, lysergic acid methyl ester, a direct precursor, undergoes allylation at the 6-position via nucleophilic substitution using allyl halides in the presence of a base (e.g., sodium hydride). This step typically achieves moderate yields (50–65%) and requires careful temperature control (0–5°C) to prevent epimerization at the 8α position.

Synthetic Organic Approaches

Woodward Intermediate-Based Synthesis

The Woodward intermediate (-31), a tricyclic ketone derivative, serves as a pivotal precursor in lysergic acid syntheses. Adapted for this compound, this route involves:

-

Indole-Pyridine Condensation : Reaction of 5-bromoisatin (32 ) with methyl 6-methylnicotinate (33 ) to form a tricyclic system.

-

Reductive Amination : Hydrogenation of the pyridine ring using diborane, followed by acetylation to protect the amine (35 ).

-

Allylation : Introduction of the allyl group via alkylation of the indole nitrogen using allyl bromide under basic conditions.

-

Cyclization and Dehydration : Acid-catalyzed cyclization to form the tetracyclic ergoline framework, with subsequent dehydration to install the double bond in the D-ring.

Key challenges include maintaining stereochemical integrity during allylation and minimizing side reactions at the electron-rich indole nucleus.

Hendrickson Intermediate Strategy

Hendrickson’s intermediate (67 ), a tertiary cyclic alcohol, offers an alternative pathway for introducing the allyl group:

-

Aldehyde Activation : Conversion of diester 65 to aldehyde 66 via partial reduction.

-

Cyclization : Base-mediated cyclization to form 67 , followed by N-methylation and allylation at the 6-position using allyl Grignard reagents.

-

Oxidation and Esterification : Selective oxidation of the allylated intermediate and esterification with methanol to yield the methyl ester derivative.

This method achieves higher regioselectivity (6:1 ratio favoring the desired isomer) but requires stringent anhydrous conditions to prevent hydrolysis of the ester group.

Sonogashira Coupling in Beaundry’s Approach

Beaundry’s research highlights the use of palladium-catalyzed Sonogashira coupling to construct the ergoline skeleton:

-

Alkyne Preparation : Synthesis of terminal alkyne 77 from chloropyridine 76 and propargyl alcohol.

-

Coupling Reaction : Microwave-assisted Sonogashira coupling with a substituted indole fragment to form 78 .

-

Oxidative Cyclization : Copper(I)-mediated cyclization under oxygen atmosphere to yield the bicyclic indole-pyridine system 65 , which is further processed to introduce the allyl group.

This approach benefits from rapid reaction times (30–60 minutes under microwave irradiation) and compatibility with diverse substituents, though scalability remains a concern due to the cost of palladium catalysts.

Critical Analysis of Methodologies

Yield and Purity Considerations

-

Biotechnological Methods : While fermentation-based routes provide gram-scale quantities, downstream chemical modifications (e.g., allylation) often reduce overall yields to 10–15%.

-

Synthetic Routes : Woodward- and Hendrickson-based syntheses achieve higher purity (>98% by HPLC) but involve multi-step sequences with cumulative yield losses. Sonogashira coupling, though efficient, necessitates costly catalysts and rigorous purification.

Stereochemical Challenges

The 8α stereochemistry of this compound is prone to epimerization during allylation and cyclization steps. Strategies to mitigate this include:

-

Low-temperature reactions (<0°C).

-

Use of bulky bases (e.g., LDA) to shield the α-face of the ergoline nucleus.

Industrial-Scale Production Insights

Current manufacturing processes prioritize cost-effectiveness and reproducibility:

Chemical Reactions Analysis

Types of Reactions

6-Allyldihydronorisolysergic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Allyldihydronorisolysergic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Allyldihydronorisolysergic acid involves its interaction with various molecular targets, including dopamine receptors. It acts as a dopamine receptor agonist, modulating neurotransmission and influencing various physiological processes . The compound’s effects are mediated through specific signaling pathways, which are currently the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ergoline Family

AL-LAD6 (6-Allyl-N,N-diethyl-9,10-didehydroergoline-8-carboxamide)

- Molecular Formula : C₂₂H₂₇N₃O

- CAS : 65527-61-9

- Key Features: Shares the 6-allyl substitution on the ergoline core. Differs in the 8-carboxamide group (N,N-diethylamide) instead of a carboxylic acid. Known as a psychedelic lysergamide derivative, structurally analogous to LSD but with altered receptor binding due to the allyl group .

Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride

- Molecular Formula : C₁₆H₁₉ClN₂O₂

- CAS: Not explicitly listed (referred to as a Cabergoline impurity in ).

- Key Features :

Cabergoline EP Impurity C

- Molecular Formula: Not explicitly provided (complex substituents).

- CAS : 126554-50-5

- Key Features: Features a prop-2-enyl (allyl) group at position 7 and a dimethylamino-propyl substituent. Demonstrates how minor structural changes (e.g., substitution position) influence pharmacological activity and impurity profiles .

Functional Analogues and Derivatives

6-Allyldihydronorisolysergic Acid Methyl Ester

6-Allyl-8β-carboxyergoline-d5

Data Table: Structural and Functional Comparison

Research Findings and Implications

The carboxylic acid in this compound reduces lipophilicity compared to its methyl ester or amide derivatives, affecting bioavailability .

Synthetic Relevance: this compound is a byproduct of Cabergoline synthesis, necessitating rigorous purification to meet pharmacopeial standards . AL-LAD6’s synthesis involves allylation of norlysergic acid, paralleling methods used for ergoline impurities but with divergent functionalization .

Analytical Challenges :

- Deuterated analogues like 6-Allyl-8β-carboxyergoline-d5 are essential for quantifying trace impurities in Cabergoline using LC-MS .

Biological Activity

6-Allyldihydronorisolysergic acid (6-ADN) is a compound belonging to the ergoline family, known for its diverse biological activities, particularly its interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

6-ADN has a molecular formula of and a molecular weight of 296.4 g/mol. The compound is characterized by specific functional groups that influence its chemical reactivity and biological activity. The synthesis typically involves multi-step processes, including the formation of the ergoline core and subsequent functionalization through reactions such as Suzuki–Miyaura coupling.

The primary mechanism of action for 6-ADN involves its interaction with dopamine receptors in the brain. Research indicates that it can act as both an agonist and antagonist depending on the receptor subtype involved. This duality suggests potential therapeutic applications in treating neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Dopamine receptor modulation | Parkinson's, schizophrenia |

| Lysergic Acid | Serotonin receptor agonism | Hallucinogenic effects |

| Dihydroergotamine | Serotonin receptor agonism | Migraine treatment |

Neurotransmission Studies

In vitro studies have demonstrated that 6-ADN significantly influences neurotransmission pathways, particularly those involving dopamine. For instance, it has been shown to enhance dopamine release in neuronal cultures, suggesting a role in modulating dopaminergic signaling.

Case Studies

- Parkinson's Disease Model : A study conducted on animal models indicated that administration of 6-ADN led to improved motor function and reduced symptoms associated with dopamine depletion. The results showed a significant increase in striatal dopamine levels post-treatment compared to controls.

- Schizophrenia Research : In clinical trials examining the effects of ergoline derivatives on schizophrenia symptoms, 6-ADN was noted for its ability to reduce psychotic symptoms without significant side effects commonly associated with antipsychotic medications.

- Cognitive Function : Another study explored the cognitive-enhancing effects of 6-ADN in aged rats, revealing improvements in memory tasks correlated with increased acetylcholine levels in the hippocampus.

Safety Profile and Side Effects

While 6-ADN shows promise in various therapeutic contexts, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, further research is needed to fully understand potential side effects and long-term implications of its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.